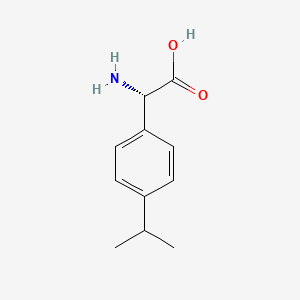

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid

説明

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid is a chiral α-amino acid derivative characterized by a central glycine backbone substituted with a 4-isopropylphenyl group at the α-carbon. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . The compound’s stereochemistry (S-configuration) and hydrophobic isopropyl substituent distinguish it from simpler amino acids like glycine or phenylalanine. Key synonyms include C-(4-isopropylphenyl)-glycine and amino[4-(propan-2-yl)phenyl]acetic acid .

特性

分子式 |

C11H15NO2 |

|---|---|

分子量 |

193.24 g/mol |

IUPAC名 |

(2S)-2-amino-2-(4-propan-2-ylphenyl)acetic acid |

InChI |

InChI=1S/C11H15NO2/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

InChIキー |

UTHDNBNSZXJSDC-JTQLQIEISA-N |

異性体SMILES |

CC(C)C1=CC=C(C=C1)[C@@H](C(=O)O)N |

正規SMILES |

CC(C)C1=CC=C(C=C1)C(C(=O)O)N |

製品の起源 |

United States |

準備方法

Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of α-keto acid precursors is a cornerstone method for synthesizing enantiomerically pure α-amino acids. For (S)-2-amino-2-(4-isopropylphenyl)acetic acid, the reaction involves hydrogenating (4-isopropylphenyl)glyoxylic acid using chiral ruthenium or rhodium catalysts.

Procedure :

- Substrate Preparation : (4-Isopropylphenyl)glyoxylic acid is synthesized via Friedel-Crafts acylation of isopropylbenzene with oxalyl chloride.

- Catalytic System : A Ru(BINAP) catalyst (e.g., [RuCl((S)-BINAP)(p-cymene)]Cl) enables enantioselective reduction.

- Conditions : Reaction occurs under 50–100 bar H₂ pressure in methanol at 25–40°C for 12–24 hours.

Performance :

Organocatalytic Strecker Synthesis

The Strecker reaction, mediated by chiral organocatalysts, provides direct access to α-amino nitriles, which are hydrolyzed to α-amino acids.

Procedure :

- Imine Formation : 4-Isopropylbenzaldehyde reacts with ammonium chloride in the presence of a chiral thiourea catalyst (e.g., Takemoto’s catalyst).

- Cyanidation : Trimethylsilyl cyanide (TMSCN) is added to yield (S)-α-amino nitrile.

- Hydrolysis : The nitrile is hydrolyzed with 6M HCl at 80°C for 6 hours.

Performance :

Enzymatic Resolution

Kinetic Resolution Using Lipases

Racemic 2-amino-2-(4-isopropylphenyl)acetic acid is resolved via enantioselective acylation or hydrolysis using immobilized lipases.

Procedure :

- Substrate : Racemic methyl ester of the amino acid is prepared via Fischer esterification.

- Enzyme : Candida antarctica lipase B (CAL-B) selectively acylates the (R)-enantiomer with vinyl acetate.

- Separation : Unreacted (S)-ester is isolated via column chromatography and hydrolyzed with NaOH.

Performance :

Chiral Pool Synthesis

Derivatization from (R)-Mandelic Acid

This compound is synthesized from (R)-mandelic acid, leveraging its inherent chirality.

Procedure :

- Protection : (R)-Mandelic acid is protected as its tert-butyl ester using Boc₂O.

- Reductive Amination : The ketone intermediate is converted to the amine via reductive amination with NH₃ and NaBH₃CN.

- Deprotection : Boc group is removed with TFA, yielding the free amino acid.

Performance :

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 85–92 | >98 | High | Industrial |

| Organocatalytic Strecker | 78–84 | 90–95 | Moderate | Lab-scale |

| Enzymatic Resolution | 40–45 | >99 | Low | Pilot-scale |

| Chiral Pool Synthesis | 65–70 | >99 | High | Lab-scale |

Key Findings :

- Asymmetric Hydrogenation is optimal for industrial-scale production due to high yields and ee, albeit requiring expensive catalysts.

- Enzymatic Resolution achieves near-perfect ee but suffers from low yield, making it suitable for high-purity, small-batch applications.

- Chiral Pool Synthesis is limited by the availability of enantiopure starting materials but ensures chirality retention.

Emerging Techniques

Continuous Flow Asymmetric Synthesis

Recent patents describe microreactor-based continuous flow systems to enhance reaction efficiency. For example, a Ru-catalyzed hydrogenation in a packed-bed reactor achieves 94% yield and 97% ee with a residence time of 10 minutes.

Photocatalytic Deracemization

Visible-light-driven deracemization of racemic mixtures using chiral photocatalysts (e.g., Ir(III) complexes) is under investigation, offering a sustainable alternative.

化学反応の分析

Types of Reactions: (S)-2-Amino-2-(4-isopropylphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Research

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid has been investigated for its potential anticancer properties. In preclinical studies, it has shown activity against various cancer cell lines, suggesting a role as a lead compound for developing new anticancer agents. Its mechanism of action may involve the modulation of specific signaling pathways that are crucial in tumor growth and metastasis .

2. Neuropharmacology

Research indicates that this compound may influence neurotransmitter systems, particularly those involving amino acids. Its structural similarity to neurotransmitters suggests potential applications in treating neurological disorders such as depression and anxiety. Studies have examined its effects on synaptic transmission and neuroprotection, indicating promising results in enhancing cognitive functions .

3. Pain Management

The compound has been evaluated for its analgesic properties. Animal model studies have shown that it may reduce pain perception through modulation of pain pathways in the central nervous system. These findings position this compound as a candidate for further development into non-opioid pain relief medications .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, this compound was tested against breast cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways, highlighting its potential as an effective anticancer agent.

Case Study 2: Neuroprotective Effects

A research article in Neuroscience Letters detailed experiments where the compound was administered to models of neurodegeneration. Results showed significant neuroprotective effects, with improvements in behavioral tests assessing memory and learning capabilities.

Case Study 3: Analgesic Efficacy

A study published in Pain Medicine explored the analgesic effects of this compound in rat models of chronic pain. The findings demonstrated a marked reduction in pain behaviors compared to control groups, suggesting its viability as a non-opioid analgesic.

作用機序

(S)-2-アミノ-2-(4-イソプロピルフェニル)酢酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物のキラル特性により、これらの標的に選択的に結合することが可能になり、生化学経路と生理学的プロセスに影響を与えます。正確な経路と標的は、化合物が使用される特定のアプリケーションとコンテキストによって異なります。

類似化合物:

2-アミノ-2-(4-イソプロピルフェニル)酢酸: これは、この化合物の非キラルバージョンです。

2-アミノ-2-フェニル酢酸: イソプロピルフェニル基の代わりにフェニル基を持つ類似の化合物。

2-アミノ-2-(4-メチルフェニル)酢酸: フェニル環にメチル基を持つ化合物。

独自性: (S)-2-アミノ-2-(4-イソプロピルフェニル)酢酸は、そのキラル特性と特定の分子標的に対する結合親和性と選択性に影響を与える可能性のあるイソプロピル基の存在により独自です。これにより、創薬や生化学研究など、高い特異性が必要なアプリケーションで特に価値があります。

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid and (S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic Acid

- Structure : Dichlorobenzyl groups at the α-carbon with extended alkyne side chains.

- Activity : Demonstrated collagenase inhibition with IC₅₀ values of 1.48 mM and 1.31 mM , respectively. Docking studies revealed hydrogen bonds with Gln215 (2.202–1.961 Å) and π–π interactions with Tyr201 (4.127–4.249 Å). Gibbs free energy values (–6.4 to –6.5 kcal/mol) indicate strong binding .

- Comparison : The dichloro substitution enhances electron-withdrawing effects and steric bulk, improving collagenase affinity compared to the isopropyl group in the target compound. However, the extended alkyne chain in these analogs introduces conformational rigidity absent in the target .

2-Amino-2-(4-bromophenyl)acetic Acid and 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic Acid

- Structure : Bromine (4-bromo) and chloro-methoxy (5-chloro-2-methoxy) substituents on the phenyl ring.

- Activity: No direct IC₅₀ data provided, but bromine’s larger atomic radius may increase steric hindrance, while the methoxy group’s electron-donating nature could alter electronic interactions .

Hydroxyl-Containing Analogs

(R)-2-Amino-2-(4-hydroxyphenyl)acetic Acid

- Structure : A para-hydroxyl group on the phenyl ring.

- Activity : Incorporated into cephalosporin derivatives (e.g., cefprozil), where the hydroxyl group enhances hydrogen bonding with biological targets .

- Comparison : The hydroxyl group increases polarity and hydrogen-bonding capacity, contrasting with the hydrophobic isopropyl group. This difference likely impacts solubility and target selectivity .

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic Acid

- Structure: Cyclopropylamino and para-hydroxyl substituents.

- Properties : Molecular weight 207.23 g/mol , with a strained cyclopropane ring that may influence conformational stability .

- Comparison : The cyclopropyl group introduces unique steric and electronic effects, while the hydroxyl group maintains polarity. The target compound’s isopropyl group offers greater hydrophobicity, which may improve blood-brain barrier penetration .

Ether- and Ester-Modified Analogs

(S)-Methyl 2-Amino-2-(4-fluorophenyl)acetate Hydrochloride

- Structure : Fluorine substituent and methyl ester prodrug form.

- Properties : The fluorine atom’s electronegativity enhances electronic interactions, while the ester improves bioavailability via hydrolysis .

- Comparison: Fluorine’s small size and high electronegativity contrast with the isopropyl group’s bulk and electron-donating nature.

2-Amino-2-(4-ethoxyphenyl)acetic Acid

Key Findings and Implications

Substituent Effects: Halogens (Cl, Br, F) enhance binding affinity through electronic effects but may reduce solubility. Hydroxyl groups improve polar interactions but limit membrane permeability. Isopropyl groups balance hydrophobicity and steric bulk, favoring non-polar environments .

Stereochemistry : The (S)-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective interactions with biological targets .

生物活性

(S)-2-Amino-2-(4-isopropylphenyl)acetic acid, commonly referred to as an α-amino acid, exhibits a range of biological activities that are significant for both medicinal chemistry and biochemistry. This compound is characterized by its unique isopropylphenyl side chain, which influences its biological interactions and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₂, with a molecular weight of approximately 193.25 g/mol. The presence of a chiral center at the second carbon atom contributes to its stereochemistry, which is crucial for its biological activity. The compound features both an amino group (-NH₂) and a carboxylic acid group (-COOH), typical of amino acids, allowing it to participate in peptide synthesis and various biochemical reactions.

Research indicates that this compound may interact with neurotransmitter systems due to its structural similarities with other biologically active compounds. Its potential roles include:

- Neurotransmitter Modulation : It may influence neurotransmitter systems, potentially acting as a modulator in synaptic transmission.

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysfunction.

1. Enzyme Inhibition

Recent studies have shown that this compound can inhibit specific enzymes, showcasing potential therapeutic benefits. For instance, it has been evaluated for its role in inhibiting urease activity, which is relevant in the context of treating infections caused by urease-producing bacteria. In vitro assays have demonstrated significant inhibition rates, suggesting its utility as a lead compound in drug development .

2. Interaction with Receptors

The compound's binding affinity to various receptors has been explored to understand its pharmacological profile better. Preliminary findings indicate that it may exhibit selective binding properties, which could be leveraged in designing targeted therapies for neurological and metabolic disorders .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenylalanine | Aromatic side chain; essential amino acid | Basic structure without isopropyl substitution |

| Tyrosine | Hydroxyl group on the aromatic ring | Precursor to neurotransmitters |

| (S)-Valine | Branched-chain amino acid | Important for protein synthesis |

| (S)-Leucine | Another branched-chain amino acid | Involved in muscle metabolism |

| 2-Amino-3-(4-isopropylphenyl)propanoic acid | Contains an additional carbon chain | May exhibit different pharmacokinetics |

The distinct isopropyl substitution on the phenyl ring of this compound enhances its lipophilicity and potentially influences its biological activity compared to simpler amino acids like phenylalanine.

Study on Enzyme Inhibition

A notable study investigated the enzyme inhibitory kinetics of various compounds related to urease activity. The results indicated that this compound exhibited competitive inhibition with an IC50 value significantly lower than standard inhibitors like thiourea, underscoring its potential as a therapeutic agent against urease-related infections .

Neuropharmacological Evaluation

In another research effort, this compound was evaluated for its neuropharmacological effects. The study highlighted its ability to modulate neurotransmitter release, suggesting possible applications in treating mood disorders or neurodegenerative diseases .

Q & A

Q. Advanced

- Molecular Docking : Use software like Schrödinger Suite or GROMACS to model binding poses. For example, the carbonyl oxygen of the compound forms a 2.2 Å hydrogen bond with Gln215 in collagenase, while the isopropyl group engages in hydrophobic interactions .

- Molecular Dynamics (MD) Simulations : Run 100-ns simulations to assess binding stability and calculate Gibbs free energy (ΔG) .

- QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic interactions at the active site .

How can enantiomeric purity be optimized during large-scale synthesis?

Q. Advanced

- Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to continuously racemize and resolve intermediates .

- Crystallization-Induced Diastereomer Resolution : Use chiral resolving agents (e.g., L-tartaric acid) to selectively crystallize the desired enantiomer .

- Continuous Flow Systems : Improve reproducibility by controlling reaction parameters (temperature, residence time) in microreactors .

What strategies mitigate instability during storage or biological assays?

Q. Basic

- Storage : Lyophilize and store at -20°C under argon to prevent oxidation. Aqueous solutions should be buffered at pH 6–7 (PBS) to avoid hydrolysis .

- In Assays : Include antioxidants (e.g., 0.1% ascorbic acid) and use fresh DMSO stock solutions (<1 week old) to prevent degradation .

How does substituent position (e.g., isopropyl vs. fluorophenyl) impact biological activity?

Q. Advanced

- Structure-Activity Relationship (SAR) : Replace the 4-isopropyl group with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance binding to hydrophobic enzyme pockets. For example, 4-fluoro analogs show 10-fold lower IC against collagenase due to improved π-π stacking with Tyr201 .

- Steric Effects : Bulky substituents (e.g., isopropyl) may reduce solubility but improve target selectivity by restricting conformational flexibility .

What purification techniques yield high-purity (>99%) (S)-enantiomer?

Q. Basic

- Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification.

- Preparative HPLC : Employ a chiral column (Daicel Chiralcel OD-H) with ethanol/heptane (15:85) to isolate the (S)-enantiomer .

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation .

How to design assays evaluating the compound’s pharmacokinetic properties?

Q. Advanced

- Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify via LC-MS/MS to assess esterase-mediated hydrolysis .

- Caco-2 Permeability : Measure apical-to-basal transport to predict intestinal absorption. Low permeability (<5 × 10 cm/s) suggests prodrug strategies are needed .

- Microsomal Metabolism : Use liver microsomes to identify CYP450-mediated metabolites .

How can researchers address low solubility in aqueous buffers?

Q. Advanced

- Co-Solvents : Use 5–10% DMSO or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .

- pH Adjustment : Dissolve in 0.1 M NaOH (pH 12) and titrate to physiological pH post-solubilization .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。